Home > Products > Screening Compounds P71635 > N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide - 2097872-29-0

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide

Catalog Number: EVT-2893694
CAS Number: 2097872-29-0
Molecular Formula: C15H14N2O3S2
Molecular Weight: 334.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497)

  • Compound Description: DM497 is a novel compound and a structural derivative of PAM-2, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). Research has shown that it exhibits antinociceptive activity, potentially through its interaction with α7 nAChRs. In a mouse model, DM497 effectively reduced neuropathic pain induced by the chemotherapeutic agent oxaliplatin [].

(E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide (DM490)

    5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide (Compound 25)

    • Compound Description: Compound 25 is a potent IKur current blocker with selectivity against hERG, Na, and Ca channels. It was identified as a lead compound in a series aiming to reduce brain penetration while maintaining the overall profile of a previously discovered IKur blocker. This compound showed robust effects in pharmacodynamic models and possessed a favorable pharmacokinetic profile across species, leading to its advancement as a clinical candidate [].

    N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide (Compound I)

    • Compound Description: Compound I is a previously identified TRPV1 agonist. Structure-activity relationship (SAR) studies were conducted to optimize its TRPV1-ligand binding properties and potency, leading to the development of new derivatives [].

    N-(3-Methoxy-5-methylpyrazin-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

    • Compound Description: This compound is highlighted for its use in combination therapies, specifically with LHRH analogs and/or bisphosphonates. The specific therapeutic area for this combination is not explicitly mentioned in the provided abstracts [, , ].

    2-Ethylsulfanyl-7-(furan-2-yl)-4-(thiophen-2-yl)pyrazolo[1,5-a][1,3,5]triazine

    • Compound Description: This compound's crystal structure reveals a planar conformation with potential for aromatic-type delocalization. Intermolecular hydrogen bonding and π-π stacking interactions contribute to its solid-state organization [].

    Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester

    • Compound Description: This compound serves as a fluorescent labeling reagent for fatty acids. Its design and synthesis aimed to enable sensitive determination of free fatty acids in samples like ginkgo nut and ginkgo leaf using high-performance liquid chromatography with fluorescence detection [].

    2‐(Methacryloyloxy)ethyl‐6‐amino‐5‐cyano‐2‐methyl‐4‐(thiophen‐2‐yl)‐4H‐pyran‐3‐carboxylate (ACMP)

    • Compound Description: ACMP is a crystalline organic compound synthesized via a one-pot three-component reaction. It has been characterized using spectral techniques and single-crystal XRD. Hirshfeld surface analysis revealed that H...H, O−H...N, and N−H...O interactions significantly contribute to its crystal packing. Molecular docking studies suggest potential binding affinity with COVID-19 Mpro and spike protease [].

    (E)‐2‐Cyano‐N‐(tetrahydrobenzo[b]thiophen‐2‐yl)acrylamide derivatives

    • Compound Description: This series of compounds was investigated for their cytotoxic effects. Specifically, compounds 5, 10, and 14 within this series demonstrated potent activity against MCF7 breast cancer cells. Molecular docking studies suggest a possible interaction with STAT1 protein, and gene expression analysis indicated a downregulation of specific genes involved in cell cycle regulation and signaling pathways [].

    6-(Indol-2-yl)pyridine-3-sulfonamides

    • Compound Description: This class of compounds was the focus of structure-activity relationship (SAR) studies aimed at developing potent, selective, and orally bioavailable inhibitors of hepatitis C (HCV) RNA replication targeting NS4B. Optimization efforts led to the identification of compound 4t (PTC725), which demonstrated excellent potency against the HCV 1b replicon and a favorable pharmacokinetic profile [].

    N-Arylamides of 4-aryl/4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids

    • Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory activity. The synthesis involved reacting N´-(5-aryl/5-(thiophen-2-yl)-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides with various arylamines [].

    2-N-(Benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles

    • Compound Description: This group of compounds was synthesized efficiently through a diazotization and coupling reaction, followed by air oxidation. The synthesis started with either 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile or ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which were reacted with different aromatic and heterocyclic amines [].

    5-(Thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives

    • Compound Description: This series of compounds (2-15) were synthesized and evaluated for their anti-cancer activity. Starting from a thiophenyl thieno[2,3-d]pyrimidinone derivative (2), various chemical modifications led to the synthesis of Schiff bases, thiazolidinones, pyrazoles, and other derivatives. In vitro studies indicated promising anti-cancer activity against MCF-7 breast cancer cells, while in vivo experiments showed significant tumor growth reduction in animal models. Moreover, these derivatives displayed potential inhibitory effects against pim-1 kinase activity [].

    Trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones

    • Compound Description: This group of compounds was synthesized through a multi-step process that involved the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine. The reaction showed diastereoselectivity, favoring the trans isomer, especially when pyridine was used as a solvent. These compounds incorporate a known pharmacologically active fragment and various pharmacophoric substituents, suggesting potential for diverse biological activity [].

    N-{(Z)-3-Oxo-3-[(E)-(pyridin-2-ylmeth­yl)diazen­yl]-1-(thio­phen-2-yl)prop-1-en-2-yl}benzamide

    • Compound Description: This compound is characterized by its crystal structure, which shows a specific conformation stabilized by intramolecular C—H⋯π interactions. In the crystal lattice, molecules form chains through N—H⋯O hydrogen bonds, and these chains are further connected by C—H⋯S hydrogen bonds and C—H⋯π interactions, creating a layered structure [].
    • Compound Description: This broad class of compounds encompasses a variety of esters derived from furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids. The research highlights their synthesis and reactions, focusing on bromination reactions in the presence of aluminum chloride. These reactions show different regioselectivities depending on the heterocycle and the reaction conditions [].

    3-({[(Thiophen-2-yl)methylidene]hydrazinyl}carbonyl)pyridinium chloride dihydrate

    • Compound Description: The crystal structure of this compound reveals a twisted conformation, with the pyridine and thiophene rings not being coplanar. The crystal packing is stabilized by an extensive network of hydrogen bonds involving the organic cation, chloride anion, and water molecules [].

    (Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate

    • Compound Description: The crystal structure of this compound reveals an intramolecular N—H⋯O interaction, forming an S(6) ring motif. The molecule exhibits a non-planar conformation, with the pyridine and thiophene rings significantly twisted. In the crystal lattice, molecules are linked by N—H⋯N hydrogen bonds, forming dimeric units that further interact through weak C—H⋯N interactions [].

    7‐Piperazinyl‐quinolones containing a 2‐(Furan‐3‐yl)ethyl Moiety

    • Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria. The research aimed to explore the impact of the 2‐(furan‐3‐yl)ethyl moiety and other substituents on the quinolone scaffold on their antibacterial potency [].

    1‐(2,4‐Dichlorophenyl)‐4‐ethyl‐5‐(5‐(2‐(4‐(trifluoromethyl)phenyl)ethynyl)thiophen‐2‐yl)‐N‐(piperidin‐1‐yl)‐1H‐pyrazole‐3‐carboxamide

    • Compound Description: This compound was investigated as a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Its discovery stemmed from research into the therapeutic potential of CB1R antagonists, aiming to address the limitations of existing obesity drugs. The compound's specific binding and functional activity at CB1R, as well as its potential for weight-loss effects, were likely investigated [].

    N-[2-(Thiophen-3-yl)ethyl] piperazinyl quinolones

    • Compound Description: This class of compounds represents a group of quinolone derivatives designed as potential antibacterial agents. The research focused on introducing the N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety at the 7-position of the quinolone ring to enhance antibacterial activity. Evaluation against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrated promising results, with some derivatives exhibiting superior activity compared to reference drugs like norfloxacin and ciprofloxacin [].

    Properties

    CAS Number

    2097872-29-0

    Product Name

    N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide

    IUPAC Name

    N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]pyridine-3-sulfonamide

    Molecular Formula

    C15H14N2O3S2

    Molecular Weight

    334.41

    InChI

    InChI=1S/C15H14N2O3S2/c18-22(19,12-4-1-7-16-10-12)17-11-13(14-5-2-8-20-14)15-6-3-9-21-15/h1-10,13,17H,11H2

    InChI Key

    FUORWWOJGMQHHI-UHFFFAOYSA-N

    SMILES

    C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.